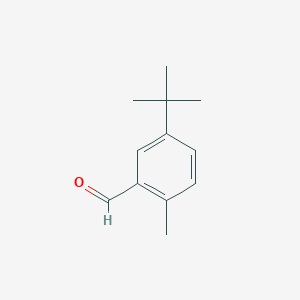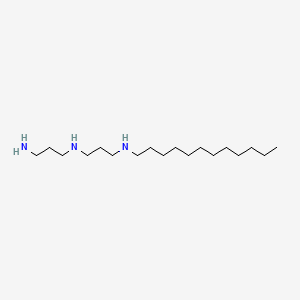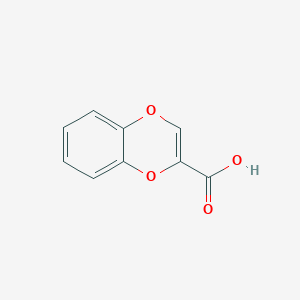
1,4-Benzodioxin-2-carboxylic acid
説明
1,4-Benzodioxin-2-carboxylic acid, also known as 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, is a chemical compound with the molecular formula C9H8O4 . It has a molecular weight of 180.1574 . It is used as a chiral synthon in the preparation of doxazosin mesylate, a drug used for treating benign prostatic hyperplasia .
Synthesis Analysis
The synthesis of this compound involves alkaline hydrolysis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile. The resulting carboxylic acid is converted to carbonyl chloride, which then reacts with N, N-di-alkylalkane-α,ω-diamines and dialkylaminoalkanols to afford new amino amides and amino esters .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11) . This structure can be viewed using Java or Javascript .Chemical Reactions Analysis
This compound is an intermediate used in the preparation of presynaptic α2-adrenoreceptor antagonists and potential antidepressants. It is also used to prepare aminoalkylbenzodioxins as calcium antagonists .Physical And Chemical Properties Analysis
This compound has a molecular weight of 180.1574 . Its exact mass is 180.042252 . The density, boiling point, and melting point are not explicitly mentioned in the search results.科学的研究の応用
Synthesis of Therapeutic Compounds
1,4-Benzodioxin-2-carboxylic acid derivatives play a crucial role in synthesizing potential therapeutic compounds. Bozzo et al. (2003) described how 1,4-benzodioxin-2-carboxylic esters and carboxamides react with nucleophilic amines to create 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one, which are precursors for therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Anti-inflammatory Properties
Vazquez et al. (1996) explored the synthesis and anti-inflammatory properties of new carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit. They found that 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid exhibited potency comparable to Ibuprofen in reducing inflammation (Vazquez, Rosell, & Pujol, 1996).
Application in Pharmaceutical Synthesis
Mishra et al. (2016) demonstrated the use of this compound derivatives in the synthesis of chiral pharmaceutical agents. They used an enzyme from Alcaligenes faecalis subsp. parafaecalis for the efficient production of enantiomerically pure this compound, critical in pharmaceutical applications (Mishra, Kaur, Sharma, & Jolly, 2016).
Anticonvulsant Activity
Arustamyan et al. (2019) investigated the anticonvulsant activity of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid. Their study highlights the potential of this compound derivatives in developing new anticonvulsant drugs (Arustamyan, Markaryan, Aghekyan, Nazaryan, Hakobyan, Paronikyan, & Minasyan, 2019).
Enzymatic Synthesis of Chiral Carboxylic Acids
Benz et al. (2007) focused on the chemoenzymatic synthesis of chiral carboxylic acids, specifically 1,4-benzodioxane-2-carboxylic acid derivatives. These compounds serve as vital building blocks for pharmaceuticals and biologically active substances (Benz, Muntwyler, & Wohlgemuth, 2007).
特性
IUPAC Name |
1,4-benzodioxine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTKCPXNSAQNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440677 | |
| Record name | 1,4-Benzodioxin-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67471-01-6 | |
| Record name | 1,4-Benzodioxin-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is there interest in the enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid?
A1: Both enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid serve as valuable chiral synthons in synthesizing various therapeutic agents. These include (S)-doxazosin mesylate, WB 4101, MKC 242, 2,3-dihydro-2-hydroxymethyl-1,4-benzodioxin, and N-[2,4-oxo-1,3-thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxin-2-carboxamide. [] The pharmaceutical applications of these agents necessitate the production of these enantiomers in their optically pure forms.
Q2: What is a novel biocatalytic method for obtaining enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid?
A2: Researchers discovered an amidase activity from Alcaligenes faecalis subsp. parafaecalis. This enzyme effectively performs kinetic resolution of 2,3-dihydro-1,4-benzodioxin-2-carboxyamide with an E value exceeding 200. [] This process allows for the production of (R)-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid at high enantiomeric excess (>99% e.e.) after approximately 50% conversion. The remaining amide, exhibiting (S)-configuration and 99% e.e., can be easily separated through a simple aqueous (alkaline)-organic two-phase extraction. This same amidase can also hydrolyze the (S)-amide to the (S)-acid without compromising enantiomeric excess, although at a slower rate.
Q3: What is the identity of the amidase responsible for the biocatalytic activity described?
A3: The amidase exhibiting this activity was identified as indole-3-acetamide hydrolase (IaaH). [] This enzyme typically catalyzes the conversion of indole-3-acetamide (IAM) to indole-3-acetic acid (IAA), a phytohormone belonging to the auxin class. IaaH is widely found in plants and bacteria inhabiting the plant rhizosphere.
Q4: Why does IaaH show significant activity towards 2,3-dihydro-1,4-benzodioxin-2-carboxamide?
A4: Interestingly, IaaH exhibits substantial activity towards 2,3-dihydro-1,4-benzodioxin-2-carboxamide, reaching about 65% of its activity with its natural substrate, indole-3-acetamide. [] This notable activity towards an unnatural substrate could be attributed to the structural similarities between IaaH’s natural substrate, indole-3-acetamide, and 2,3-dihydro-1,4-benzodioxin-2-carboxamide. Both compounds share a comparable bicyclic structure, which may explain the enzyme's high affinity for this non-native substrate.
Q5: Have enantiomers of 1,4-benzodioxin derivatives been investigated for their biological activities?
A5: Yes, research has focused on the enantiomers of trans-[2-(2,6-dimethoxyphenoxy)ethyl] [(3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine, also known as mephendioxan. [] This compound exhibits potent competitive α1A-adrenoreceptor antagonist activity. The (-)-enantiomer of mephendioxan demonstrated significantly higher potency (10-30 times) compared to its (+)-enantiomer across various α1-adrenoreceptor subtypes in both functional and binding assays. [] This highlights the importance of chirality in biological activity and its potential for developing subtype-selective drugs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



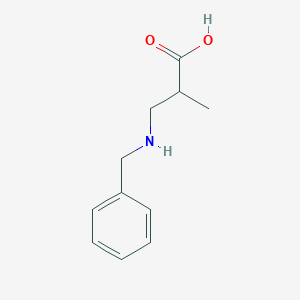
![7-Methyl-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B3055780.png)

![[2-Amino-4-(2-aminophenyl)-4-oxobutanoyl]oxy sulfate](/img/structure/B3055782.png)

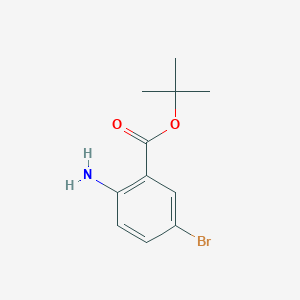
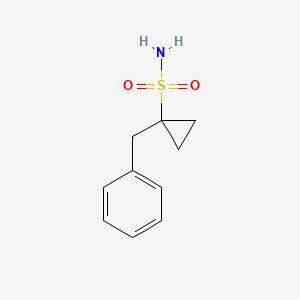


![5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B3055790.png)
